molecular formula C13H10ClFN2 B1463237 4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine CAS No. 1159819-69-8

4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine

Cat. No. B1463237
M. Wt: 248.68 g/mol
InChI Key: VWSXLYSMMUQYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C13H10ClFN2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine”, has been discussed in various scientific papers . For instance, one approach involved the coupling of a previously synthesized 4-cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) benzamide .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using techniques such as single crystal X-ray diffraction . The structure is stabilized by weak but significant interactions like C–H···O, C–H···N, C–F··· π and π – π .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been explored in various studies . For example, one study discussed the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Chemical Synthesis and Scaffold Development The research on compounds related to 4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine often focuses on their synthesis and application as scaffolds in developing new pharmaceutical agents. An example is the efficient synthesis of a core ring system similar in structure, which serves as a scaffold for a new class of antibacterial agents. This synthesis highlights the potential of such compounds in drug development, particularly due to their efficient ring-closing reactions to form complex bicyclic systems (Rosen, German, & Kerns, 2009).

Material Science and Crystallography Compounds with a similar structure have been studied for their crystal structures and molecular interactions. For instance, the study on quantum chemical calculations and crystal structure analysis of pyrimidine derivatives reveals their importance in medicinal and pharmaceutical applications. The analysis of weak but significant molecular interactions like C–H···O, C–H···N, C–F···π, and π–π interactions contributes to the stability of the crystal packing, showcasing the compound's potential in material science and crystallography (Gandhi et al., 2016).

Anticancer and Antimicrobial Activity The synthesis of indole-pyrimidine hybrids bearing substituted 2-amino pyrimidine moiety demonstrates the anticancer and antimicrobial potential of compounds in this category. These compounds have shown significant growth inhibition against various cancer cell lines, indicating their relevance in developing new anticancer drugs. Moreover, the presence of fluoro/chloro groups significantly enhances their antimicrobial activity, further highlighting the broad application spectrum of these compounds in medical research (Gokhale, Dalimba, & Kumsi, 2017).

Optical Properties and Electronics Another area of application is in the study of optical properties and electronics. The exploration of thiopyrimidine derivatives for their nonlinear optics (NLO) properties illustrates the interest in utilizing such compounds in optoelectronic applications. The comparison between density functional theory (DFT) findings and experimental data emphasizes the potential of these compounds in the development of new materials with desirable optical and electronic characteristics (Hussain et al., 2020).

Future Directions

The future directions for the study of “4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on their safety and hazards to ensure they can be used safely in pharmaceutical applications .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2/c14-12-7-11(9-3-1-2-4-10(9)15)16-13(17-12)8-5-6-8/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSXLYSMMUQYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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